2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide
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Overview
Description
Typically, this would include the compound’s systematic name, its common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemical Inhibitors in Drug Metabolism Studies
Chemical inhibitors play a crucial role in understanding the metabolism of small-molecule drugs in the human liver, particularly through their interactions with Cytochrome P450 (CYP) enzymes. Compounds like "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as selective inhibitors in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, thereby predicting drug-drug interactions. For instance, selective inhibitors are crucial for accurate in vitro assessments of various CYP isoforms' contributions to total drug metabolism, which is essential for anticipating potential drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Synthesis of Heterocycles
Compounds with the enamine configuration, analogous to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," have been identified as versatile building blocks in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds act as important intermediates for synthesizing natural products and heterocycles, which are central to synthetic chemistry. Their reactivity allows for the enantioselective preparation of highly functionalized compounds, highlighting their value in developing novel synthetic methodologies (Negri et al., 2004).
Pharmacophore Design in Medicinal Chemistry
In medicinal chemistry, the design and synthesis of selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release, are critical. Compounds similar to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as templates for designing new inhibitors with improved selectivity and potency. These inhibitors target specific binding pockets on enzymes, replacing natural substrates and preventing undesired enzymatic activity. This approach aids in the development of drugs with targeted therapeutic effects, minimizing side effects (Scior et al., 2011).
Antimicrobial Compounds from Natural Sources
Exploring compounds from cyanobacteria for antimicrobial activities against multidrug-resistant pathogens is a promising research area. Cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, exhibit diverse biological properties, such as antibacterial, antifungal, and antimycobacterial activities. Given the structural complexity and potential bioactivity of "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," similar investigations could uncover new antimicrobial agents, addressing the growing issue of drug resistance (Swain et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
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